3-(Methylsulfonyl)phenylacetonitrile
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Overview
Description
3-(Methylsulfonyl)phenylacetonitrile is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is characterized by the presence of a nitrile group (-CN) and a methylsulfonyl group (-SO2CH3) attached to a phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of biological targets .
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
Nitrile synthesis in biological systems, including microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to the corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde .
Pharmacokinetics
It is known that the compound has a molecular weight of 19524 , which may influence its bioavailability.
Result of Action
It is known that phenylacrylonitrile compounds can have anti-tumor activities .
Action Environment
It is recommended to avoid release of the compound to the environment .
Biochemical Analysis
Biochemical Properties
It is known that nitrilases, a class of enzymes, can catalyze the hydrolysis of nitriles to corresponding carboxylic acid and ammonia . Therefore, it is possible that 3-(Methylsulfonyl)phenylacetonitrile may interact with nitrilases or similar enzymes in biochemical reactions .
Molecular Mechanism
It is possible that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound may interact with certain enzymes or cofactors in metabolic pathways
Preparation Methods
The synthesis of 3-(Methylsulfonyl)phenylacetonitrile can be achieved through several routes. One common method involves the reaction of benzene with 1-(chloromethyl)-3-(methylsulfonyl)- and tetrabutylammonium cyanide . The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-(Methylsulfonyl)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Scientific Research Applications
3-(Methylsulfonyl)phenylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(Methylsulfonyl)phenylacetonitrile can be compared with other similar compounds such as:
Phenylacetonitrile: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
3-(Methylthio)phenylacetonitrile: Contains a methylthio group (-SCH3) instead of a methylsulfonyl group, leading to different reactivity and applications.
3-(Methylsulfonyl)benzyl cyanide: Similar structure but with a different positioning of the nitrile group, affecting its chemical behavior.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-methylsulfonylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVGUJXVEIJIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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